

physical and chemical properties of Mandyphos SL-M003-2

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Compound of Interest

Compound Name: Mandyphos SL-M003-2

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In-Depth Technical Guide: Mandyphos SL-M003-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Mandyphos SL-M003-2**, a chiral ferrocenyl phosphine ligand. The information is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging this ligand for asymmetric catalysis.

Core Properties

Mandyphos SL-M003-2 is a specialized chiral phosphine ligand widely utilized in asymmetric catalysis to facilitate the synthesis of chiral molecules with high enantioselectivity.^[1] Its robust structure and specific stereochemical arrangement make it an effective ligand for a variety of metal-catalyzed reactions.

Physical Properties

Mandyphos SL-M003-2 is typically supplied as a solid. While specific quantitative data such as melting point and detailed solubility parameters are not consistently published and may vary by batch, general characteristics are summarized below. For precise, lot-specific data, referring to the Certificate of Analysis from the supplier is recommended.^[1]

Property	Value	Source
Appearance	Light yellow to yellow solid	[2]
Storage	4°C, protect from light, stored under nitrogen	[2]

Chemical Properties

The chemical identity and key identifiers of **Mandyphos SL-M003-2** are detailed in the table below.

Property	Value	Source
Chemical Name	(RP,R'P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)- α -(dimethylamino)benzyl]ferrocene	[1]
CAS Number	849925-10-6	[1]
Molecular Formula	C ₆₀ H ₄₂ F ₂₄ FeN ₂ P ₂	[1]
Molecular Weight	1364.74 g/mol	[1]
Purity	≥97%	[1][3]
Enantiomeric Purity	Typically ≥99% ee	[4][5]

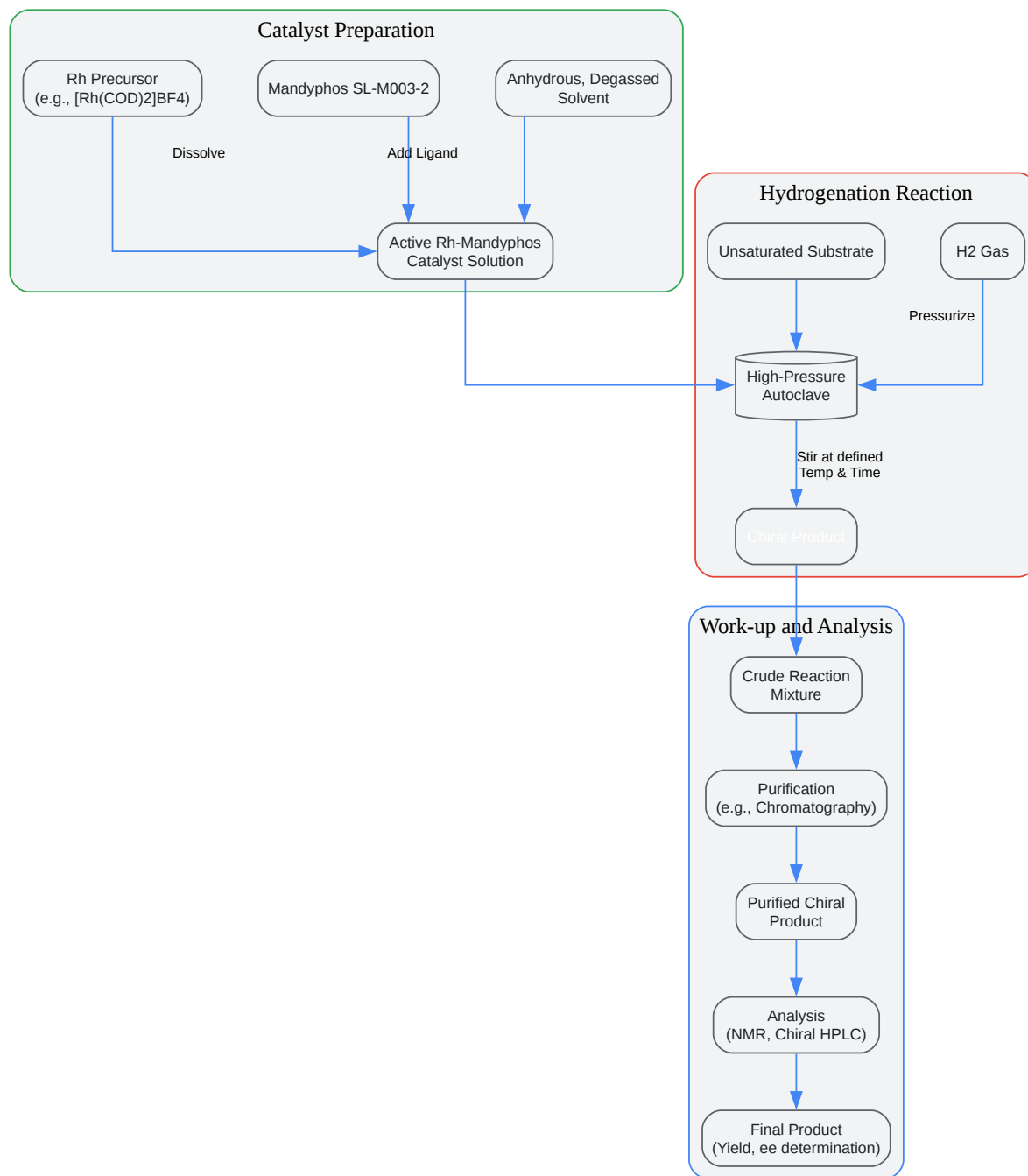
Chemical Reactivity and Applications

Mandyphos SL-M003-2 is a versatile ligand known for its application in asymmetric catalysis, particularly in reactions involving transition metals such as rhodium and palladium.[6][7] Its primary role is to create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Asymmetric Hydrogenation

While specific protocols for **Mandyphos SL-M003-2** are not readily available in the public domain, the broader class of Mandyphos ligands is known to be effective in rhodium-catalyzed asymmetric hydrogenation of various unsaturated substrates. These reactions are crucial for the synthesis of enantiomerically pure alcohols, amines, and other functionalized molecules.

A general experimental workflow for such a reaction is outlined below. Please note that optimal conditions (catalyst loading, solvent, temperature, and pressure) are substrate-dependent and require empirical determination.



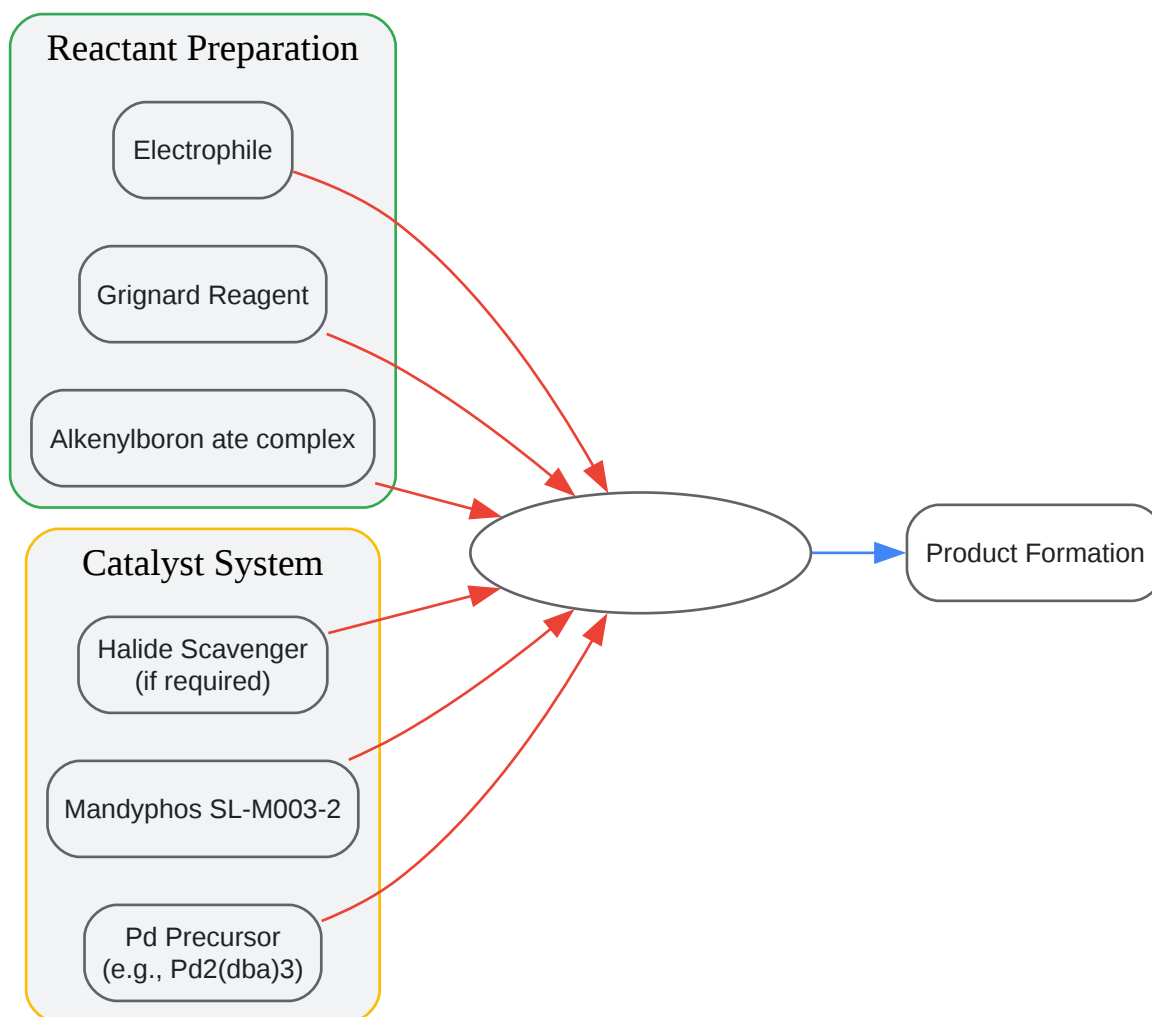
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Caption: Generalized workflow for asymmetric hydrogenation using a Rh-Mandyphos catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

Mandyphos ligands have also demonstrated utility in palladium-catalyzed cross-coupling reactions, such as conjunctive cross-coupling.[6] These reactions are powerful tools for the formation of carbon-carbon bonds. A notable challenge in these reactions can be the inhibition of the palladium catalyst by halide ions, which may necessitate the use of halide-scavenging additives.[6]

The logical relationship for setting up a palladium-catalyzed cross-coupling reaction is depicted below.



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Caption: Key components for a Pd-catalyzed conjunctive cross-coupling reaction.

Experimental Protocols

Detailed, validated experimental protocols for **Mandyphos SL-M003-2** are proprietary to the research and development entities that utilize them. The following represents a generalized procedure for a palladium-catalyzed conjunctive cross-coupling, based on literature for similar ligand systems.^[6]

General Procedure for Palladium-Catalyzed Conjunctive Cross-Coupling:

- **Catalyst Pre-formation:** In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and **Mandyphos SL-M003-2** (0.024 equiv.). Add anhydrous, degassed solvent (e.g., THF) and stir at room temperature for 3 hours.
- **Reaction Setup:** In a separate oven-dried reaction vessel, add the alkenylboron ate complex.
- **Reaction Initiation:** To the reaction vessel, add the pre-formed catalyst solution, followed by the Grignard reagent and the electrophile. If necessary, a halide-scavenging additive is included.
- **Reaction Monitoring:** Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
- **Work-up:** Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- **Purification and Analysis:** Purify the crude product by column chromatography. Characterize the purified product and determine the enantiomeric excess using chiral HPLC.

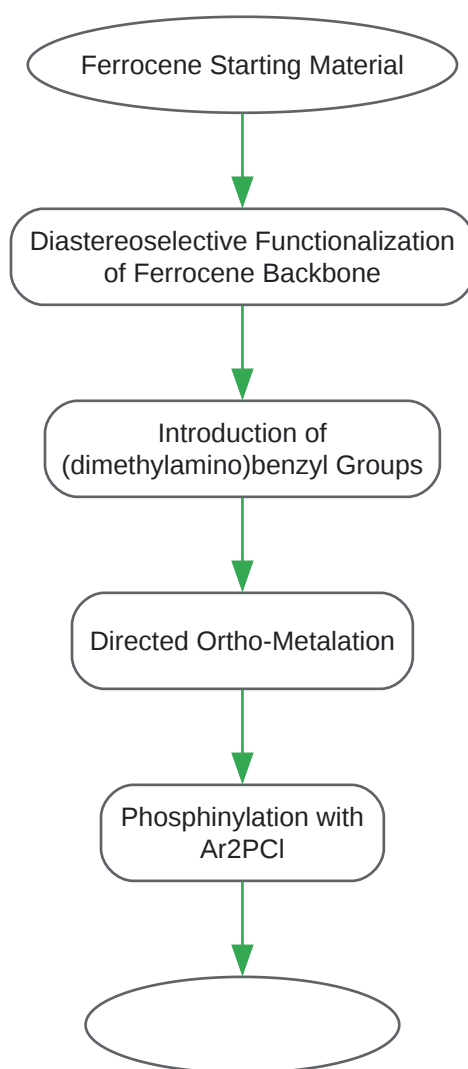
Safety and Handling

As with all organometallic compounds and phosphine ligands, **Mandyphos SL-M003-2** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

Synthesis

The synthesis of Mandyphos ligands is a multi-step process that is typically performed by specialized chemical manufacturers. While a detailed, step-by-step protocol for the industrial synthesis of SL-M003-2 is not publicly available, the general approach involves the stereoselective construction of the chiral ferrocene backbone followed by the introduction of the phosphine moieties.

A simplified logical flow for the synthesis of a Mandyphos-type ligand is presented below.



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Caption: Conceptual synthesis pathway for a Mandyphos-type ligand.

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